molecular formula C15H15N3O B11861812 (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol CAS No. 1354704-73-6

(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol

Cat. No.: B11861812
CAS No.: 1354704-73-6
M. Wt: 253.30 g/mol
InChI Key: MYHYRQYYJSLVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol is a quinoline-based heterocyclic compound featuring a methanol group at position 4, a methyl substituent at position 2, and a 3-methylpyrazole ring at position 3. Its molecular formula is C₁₅H₁₅N₃O (molecular weight: 253.30 g/mol). The compound’s structural complexity arises from the fusion of quinoline and pyrazole moieties, which may confer unique electronic and steric properties. Applications may include medicinal chemistry, given the prevalence of quinoline and pyrazole motifs in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation techniques.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of a quinoline ketone derivative.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of nitro or halogenated pyrazole derivatives.

Scientific Research Applications

(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of organic semiconductors or light-emitting materials.

Mechanism of Action

The mechanism of action of (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ in heterocyclic systems, substituent positions, and functional groups. Key comparisons include:

Key Observations :

Heterocyclic Systems: The target compound employs a quinoline core, enhancing aromatic π-system size compared to pyridine/pyrrole-based analogs (e.g., YS-3, II-6). This may improve π-π stacking interactions in biological targets or materials .

Methyl groups may enhance lipophilicity . The 4-R-phenyl substituent in II-6/YS-3 offers tunable electronic properties (via R-group modification), absent in the target compound .

Synthetic Efficiency :

  • NaBH₄-mediated reduction of ketones to alcohols (as in II-6/YS-3) is highly efficient (yields >87%), suggesting a viable route for the target compound’s synthesis .

Physicochemical and Functional Properties

  • Solubility: The methanol group in all compounds enhances hydrophilicity. However, the quinoline core in the target compound may reduce aqueous solubility compared to pyridine/pyrrole analogs .
  • Molecular Weight : The target compound (253.30 g/mol) is lighter than II-6 (327.38 g/mol), which may improve bioavailability if used pharmacologically .

Biological Activity

(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol, with the CAS number 916173-23-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by various studies and data.

  • Molecular Formula : C15H15N3O
  • Molecular Weight : 255.30 g/mol
  • Structure : The compound features a quinoline core substituted with a pyrazole moiety, which is known to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .

Compound MIC (µg/mL) Target Bacteria
Compound 92.50 - 20E. coli
Compound 11d14 - 30Staphylococcus aureus

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using the DPPH scavenging assay. Compounds in this class have shown significant radical scavenging activities, with percentages ranging from 84.16% to 90.52% .

Compound DPPH Scavenging (%)
Compound 484.16
Compound 990.52
Compound 11d88.56

Anti-inflammatory Activity

The anti-inflammatory effects of this compound class were evaluated through human red blood cell (HRBC) membrane stabilization assays. The results indicated substantial anti-inflammatory potential, with stabilization percentages reaching up to 99.25% for some derivatives .

Compound HRBC Stabilization (%)
Compound 986.70
Compound 11c73.67

The mechanism underlying the biological activities of this compound is believed to involve inhibition of key enzymes such as DNA gyrase B, which is critical for bacterial DNA replication. For instance, one study reported an IC50 value of 9.80 µM for DNA gyrase B inhibition by a related compound . This suggests that the compound may function as a competitive inhibitor, effectively disrupting bacterial proliferation.

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various pyrazoloquinoline derivatives and evaluated their antimicrobial properties, revealing that structural modifications significantly impacted their efficacy against resistant bacterial strains .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target enzymes, providing insights into their potential as drug candidates .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A critical intermediate can be prepared by reacting azidoquinoline derivatives with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . Optimizing yield requires careful control of reaction time (e.g., 25–30 hours for reflux in xylene) and purification via recrystallization from methanol, as demonstrated in analogous quinoline-triazole syntheses . Solvent choice (e.g., xylene for high-temperature stability) and stoichiometric ratios of reagents like chloranil (1.4 mmol per 1 mmol substrate) are pivotal .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Structural confirmation relies on:

  • NMR and MS : For identifying functional groups (e.g., methanol -OH at δ ~4.5 ppm in 1^1H NMR) and molecular ion peaks.
  • X-ray crystallography : Used to resolve the quinoline-pyrazole linkage geometry, as seen in related compounds (e.g., C–C bond lengths of 1.48–1.52 Å in pyrazole-quinoline hybrids) .
  • SMILES/InChI descriptors : Critical for computational validation, as shown in PubChem entries for structurally similar molecules .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the biological activity of this compound across different in vitro assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardization strategies include:

  • Dose-response curves : To establish IC50_{50} consistency, as applied in antimicrobial studies of pyrrole-methanol analogs .
  • Metabolic stability testing : Assess liver microsome activity to rule out pharmacokinetic interference .
  • Control benchmarks : Compare against known inhibitors (e.g., doxorubicin for cytotoxicity assays) .

Q. What strategies are employed to modify the quinoline and pyrazole moieties to enhance the compound’s pharmacokinetic properties?

  • Quinoline modifications : Introducing electron-withdrawing groups (e.g., -F) at position 6 improves metabolic stability, as seen in fluorinated quinoline-piperazine hybrids .
  • Pyrazole functionalization : Sulfonamide or amide substitutions at the 3-methyl position enhance solubility, as demonstrated in triazole-linked quinoline derivatives .
  • Prodrug approaches : Esterification of the methanol group (e.g., acetyl protection) increases bioavailability .

Q. How do solvent choice and catalyst selection influence the regioselectivity in the formation of the pyrazole-quinoline linkage?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the quinoline C-4 position, while non-polar solvents (e.g., xylene) promote cyclization .
  • Catalysts : Copper(I) iodide in CuAAC ensures regioselective triazole formation, avoiding byproducts from competing alkyne pathways .
  • Temperature : Elevated temperatures (>100°C) are critical for overcoming kinetic barriers in heterocyclic coupling reactions .

Q. Data Contradiction Analysis

Q. Why might spectral data (e.g., NMR) for this compound vary between synthetic batches?

  • Impurity profiles : Unreacted intermediates (e.g., azidoquinoline) or solvent residues can distort peaks. Purity checks via HPLC (≥95% threshold) are essential .
  • Tautomerism : The pyrazole ring’s prototropic tautomerism may shift proton signals, requiring deuterated solvents (e.g., DMSO-d6_6) for resolution .

Q. Methodological Resources

  • Synthetic protocols : Ref
  • Structural characterization : Ref
  • Biological assay design : Ref

Properties

CAS No.

1354704-73-6

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

[2-methyl-3-(3-methylpyrazol-1-yl)quinolin-4-yl]methanol

InChI

InChI=1S/C15H15N3O/c1-10-7-8-18(17-10)15-11(2)16-14-6-4-3-5-12(14)13(15)9-19/h3-8,19H,9H2,1-2H3

InChI Key

MYHYRQYYJSLVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C3=CC=CC=C3N=C2C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.